molecular formula C23H23N3O3 B2737536 11-imino-N-(3-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 865654-89-3

11-imino-N-(3-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2737536
M. Wt: 389.455
InChI Key: HLNNSIRADWYDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings. It is a derivative of pyrido[2,3-d]pyrimidine , which is a class of compounds that have shown therapeutic interest .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones can be synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating with MeONa at reflux in BuOH .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It would likely exhibit aromaticity due to the presence of the pyrido[2,3-d]pyrimidine moiety .

Scientific Research Applications

Kinase Inhibition

Compounds related to the specified chemical structure have been investigated for their potential as kinase inhibitors. Notably, a series of 3-quinoline carboxamides were optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing potent inhibition with suitable properties for oral administration. These findings suggest their utility in probing ATM inhibition in vivo, especially in combination with DNA double-strand break-inducing agents, which may have implications for cancer therapy (Degorce et al., 2016).

Antimicrobial Activity

The synthesis and antimicrobial activity of derivatives have been extensively studied, with several compounds showing significant activity against bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Zhuravel et al., 2005).

Cytotoxicity and Cancer Research

The investigation into the cytotoxicity of these compounds against various cancer cell lines is a significant area of research. New series of tetracyclic pyridone carboxylic acids and other derivatives have shown potent in vivo antibacterial activity and in vitro cytotoxicity against different human cancer cell lines. Such studies are pivotal for the discovery of new chemotherapeutic agents (Jinbo et al., 1993).

Novel Chemical Entities and Drug Discovery

The synthesis of new chemical entities with diverse biological activities is another crucial application. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, illustrating the compound's potential in drug discovery and development (Hassan et al., 2014).

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the known activity of related pyrido[2,3-d]pyrimidine derivatives . Further studies could also investigate its synthesis and chemical properties.

properties

IUPAC Name

4-imino-N-(3-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-28-17-7-2-6-16(13-17)25-23(27)19-12-15-11-14-5-3-9-26-10-4-8-18(20(14)26)21(15)29-22(19)24/h2,6-7,11-13,24H,3-5,8-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNNSIRADWYDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-imino-N-(3-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

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